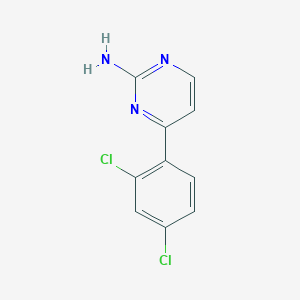

4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Description

The exact mass of the compound 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,4-Dichlorophenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQPBSILLIMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406418 | |

| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828273-03-6 | |

| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. In the dynamic landscape of drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential therapeutic agent, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of this compound's synthesis, predicted physicochemical parameters, and standardized protocols for their experimental determination. The synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is detailed, followed by in silico predictions of its key physicochemical properties. Recognizing the frequent necessity for empirical validation, this guide also furnishes robust, step-by-step experimental methodologies for determining these properties. Furthermore, a theoretical spectroscopic analysis is provided to aid in the structural elucidation and characterization of this molecule.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The path to a successful therapeutic agent is paved with a deep understanding of its fundamental chemical and physical attributes. The physicochemical properties of a drug candidate are not merely academic data points; they are critical determinants of its ultimate success or failure.[1] These properties, including solubility, lipophilicity, and ionization state (pKa), collectively influence a molecule's pharmacokinetic and pharmacodynamic behavior.[2]

A delicate balance between these characteristics is often required. For instance, adequate aqueous solubility is necessary for formulation and absorption in the gastrointestinal tract, while sufficient lipophilicity is crucial for permeating biological membranes to reach the target site of action. The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with its biological target. Consequently, the early characterization of these properties is an indispensable component of modern drug discovery, enabling the rational design and optimization of molecules with favorable ADMET profiles. This guide focuses on 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a molecule of interest due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.

Molecular Profile of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

A foundational understanding of the target molecule begins with its structural and basic chemical information.

Figure 1: Chemical structure of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(2,4-Dichlorophenyl)pyrimidin-2-amine | - |

| CAS Number | 828273-03-6 | [3] |

| Molecular Formula | C₁₀H₇Cl₂N₃ | [3] |

| Molecular Weight | 240.09 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=NC(=C2)N | - |

Predicted Physicochemical Properties

In the absence of extensive experimental data for novel compounds, in silico prediction tools serve as a valuable first-pass assessment. These computational models leverage vast databases of existing chemical structures and their measured properties to estimate the characteristics of new molecules. The following table summarizes the predicted physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine using widely accepted algorithms.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Tool |

| Melting Point (°C) | 180-220 | Estimation based on similar structures |

| Boiling Point (°C) | ~450 | Estimation based on similar structures |

| logP (o/w) | 3.10 ± 0.61 | SwissADME[4][5] |

| Water Solubility | Moderately soluble | SwissADME[4][5] |

| pKa (most basic) | 3.5 ± 0.1 | ACD/Labs Percepta[6] |

It is imperative to note that these are computationally derived estimates and should be confirmed by experimental determination.

Synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

The synthesis of 4-aryl-2-aminopyrimidines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a versatile and high-yielding route to this class of compounds.

Synthetic Scheme

Figure 2: Synthetic workflow for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Detailed Protocol

This protocol is based on established methods for Suzuki coupling of chloropyrimidines.[7][8]

-

Reaction Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Seal the vial and heat the mixture under microwave irradiation to a temperature of 120-140 °C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[9]

-

Sample Preparation: Finely powder a small amount of the crystalline 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[10]

-

Measurement: Place the capillary tube in a melting point apparatus and heat at a steady rate.[11]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[10]

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for understanding its behavior in different environments.[12]

-

Solvent Selection: Prepare a panel of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and 0.1 M NaOH, as well as common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Accurately weigh a small amount of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (e.g., 1 mg) into separate vials for each solvent.

-

Solvent Addition and Equilibration: Add a measured volume of each solvent to the respective vials. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: After equilibration, centrifuge the samples to pellet any undissolved solid. Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound, this reflects the equilibrium between the protonated and neutral forms.

-

Method Selection: Potentiometric titration is a reliable method for pKa determination.

-

Sample Preparation: Prepare a solution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine of known concentration in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Analysis: Monitor the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADMET properties. The shake-flask method is the gold standard for its determination.[8]

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS pH 7.4).[13]

-

Sample Preparation: Prepare a stock solution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and aqueous phases in a known volume ratio.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases, and then allow the phases to separate.[7]

-

Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.[14]

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following are predicted NMR spectra for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-5 | 7.0 - 7.2 | d |

| Pyrimidine H-6 | 8.2 - 8.4 | d |

| Phenyl H-3' | 7.5 - 7.7 | d |

| Phenyl H-5' | 7.3 - 7.5 | dd |

| Phenyl H-6' | 7.6 - 7.8 | d |

| Amine NH₂ | 5.5 - 6.5 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | 162 - 164 |

| Pyrimidine C-4 | 165 - 167 |

| Pyrimidine C-5 | 115 - 117 |

| Pyrimidine C-6 | 158 - 160 |

| Phenyl C-1' | 135 - 137 |

| Phenyl C-2' | 132 - 134 |

| Phenyl C-3' | 130 - 132 |

| Phenyl C-4' | 133 - 135 |

| Phenyl C-5' | 127 - 129 |

| Phenyl C-6' | 130 - 132 |

Note: Predicted spectra were generated using online prediction tools and should be used as a guide for experimental data interpretation.[12][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine include:

-

N-H stretching (amine): 3300-3500 cm⁻¹

-

C=N and C=C stretching (aromatic rings): 1500-1650 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, the expected molecular ion peak (M⁺) would be observed at m/z ≈ 239, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

This technical guide has provided a comprehensive examination of the physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. By presenting a plausible synthetic route, in silico predicted properties, and detailed experimental protocols for their validation, this document serves as a valuable resource for researchers engaged in the study and potential development of this and related compounds. The emphasis on both predictive and experimental approaches underscores the synergistic relationship between computational chemistry and laboratory practice in modern drug discovery. A thorough understanding and empirical determination of the properties outlined herein are critical first steps in assessing the therapeutic potential of this promising molecular scaffold.

References

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Course Hero. Retrieved from [Link]

-

Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research.

-

Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

- Regioselective preparation of substituted pyrimidines. Google Patents.

- Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022). ACS Central Science.

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved from [Link]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). PubMed.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. Retrieved from [Link]

-

PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). slideshare. Retrieved from [Link]

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). MDPI.

-

Physicochemical properties. Fiveable. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]

-

Melting point determination. University of Calgary. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]

- 5. SwissADME [swissadme.ch]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Directory of in silico Drug Design tools [click2drug.org]

- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. pjps.pk [pjps.pk]

- 14. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]

- 15. app.nmrium.com [app.nmrium.com]

Navigating Isomerism: A Technical Guide to the Synthesis and Application of Dichloronaphthyl s-Triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a representative molecule for the chemical formula C10H7Cl2N3, focusing on the IUPAC name 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine . Given the vast isomeric possibilities for this molecular formula, this document centers on a synthetically accessible and functionally relevant derivative that combines the privileged naphthalene scaffold with the versatile 1,3,5-triazine core. As Senior Application Scientists, our goal is to present not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Challenge of Isomerism and the s-Triazine Scaffold

The molecular formula C10H7Cl2N3 represents a multitude of constitutional isomers, each with a unique IUPAC name and distinct physicochemical properties. A logical and synthetically pertinent structural class for this formula involves the linkage of a dichloronaphthyl moiety to a triazine ring. The 1,3,5-triazine, or s-triazine, ring is a particularly significant scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]

The s-triazine core, readily accessible from the inexpensive starting material cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the sequential and controlled substitution of its chlorine atoms.[1][5] This feature enables the construction of a diverse library of molecules with tailored properties. This guide will focus on a specific isomer, 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine, as a case study to illustrate the synthesis, characterization, and potential applications of this class of compounds.

Physicochemical and Computed Properties

The properties of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine are crucial for its handling, reactivity, and potential applications. Below is a table summarizing its key computed and known properties. A similar commercially available isomer, 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine (CAS No. 112719-97-8), has a molecular weight of 276.12 g/mol .[6]

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine | - |

| Molecular Formula | C13H7Cl2N3 | [6] |

| Molecular Weight | 276.12 g/mol | [6] |

| Canonical SMILES | ClC1=NC(C2=CC=CC3=C2C=CC=C3)=NC(Cl)=N1 | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

| Hazard Statements | H302, H315, H319, H335 | [6] |

Synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine: A Step-by-Step Protocol

The synthesis of substituted 1,3,5-triazines is most practically achieved through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization.[7]

Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 112719-97-8|2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine|BLD Pharm [bldpharm.com]

- 7. preprints.org [preprints.org]

A Technical Guide to the Solubility and Stability of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a compound of interest in drug discovery, focusing on its solubility and stability characteristics. We present a logical, evidence-based framework for characterization, detailing not just the protocols but the scientific rationale behind them. This document is designed to be a practical resource for scientists aiming to build a robust data package for similar heterocyclic compounds, ensuring data integrity and accelerating development timelines.

Introduction and Physicochemical Overview

4-(2,4-Dichlorophenyl)pyrimidin-2-amine belongs to the class of 2-aminopyrimidine derivatives. These structures are prevalent in pharmacologically active molecules, particularly as kinase inhibitors, due to their ability to form key hydrogen bond interactions with protein targets.[3][4] A comprehensive understanding of solubility and stability is not merely a regulatory requirement but a foundational pillar of successful drug development. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.[3]

1.1. Core Molecular Features The molecule's structure dictates its behavior. Key features include:

-

Pyrimidine Ring: A weakly basic aromatic heterocycle with two nitrogen atoms, which can act as hydrogen bond acceptors.[5]

-

2-Amino Group: A primary amine that can act as a hydrogen bond donor and imparts basicity, suggesting pH-dependent solubility.[6]

-

2,4-Dichlorophenyl Group: A bulky, lipophilic moiety that significantly increases the molecule's hydrophobicity and is likely to decrease aqueous solubility.

1.2. Predicted Physicochemical Properties While experimental data is paramount, in-silico predictions provide a valuable starting point. Publicly available data on structurally similar compounds can offer initial insights. For instance, the calculated LogP (cLogP) for a related molecule is approximately 4.2, indicating high lipophilicity and predicting low aqueous solubility.[7]

| Property | Predicted Value / Characteristic | Implication for Drug Development |

| Molecular Weight | ~256.1 g/mol | Compliant with general "rule-of-five" guidelines. |

| cLogP | High (> 4.0) | Potential for low aqueous solubility; may require formulation enhancement.[7] |

| pKa (predicted) | ~3-4 (for the pyrimidine ring nitrogen) | Solubility is expected to increase at acidic pH values. |

| Hydrogen Bond Donors | 1 (Amine group) | Can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 (Ring nitrogens, Amine nitrogen) | Can participate in hydrogen bonding. |

Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability. We will outline protocols for both kinetic and thermodynamic solubility, as they serve different purposes in the discovery and development pipeline. Kinetic solubility is a high-throughput screening assay, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[8][9][10]

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive solubility assessment.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the gold standard for formulation development. The choice of the shake-flask method is based on its reliability and wide acceptance.[8][11]

-

Preparation: Add an excess amount of solid 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (enough to ensure saturation, e.g., 2-5 mg) to 1 mL of various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) in duplicate in glass vials.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended incubation is critical to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve prepared with known concentrations of the compound is used for accurate quantification.

Solubility in Organic Solvents

Understanding solubility in organic solvents is vital for process chemistry, purification, and the preparation of stock solutions for biological assays. Based on the behavior of similar heterocyclic compounds, polar organic solvents are expected to be more effective.[6]

| Solvent | Predicted Solubility Rank | Rationale |

| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, highly polar solvent; excellent for stock solutions. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO; aprotic and polar.[11] |

| Methanol / Ethanol | Moderate | Polar protic solvents capable of hydrogen bonding.[6][11] |

| Acetonitrile | Moderate-Low | Polar aprotic, but generally less effective than DMSO/DMF.[11] |

| Dichloromethane (DCM) | Low | Non-polar; unlikely to effectively solvate the polar pyrimidine amine. |

| Hexanes | Very Low | Highly non-polar; poor solvent for this compound.[11] |

Stability Assessment and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing stability-indicating analytical methods.[12] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[12] This is a regulatory expectation outlined in ICH guidelines.[13][14][15][16]

Logical Framework for Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradants from the parent peak without completely destroying the molecule.

Caption: Logical Flow of a Forced Degradation Study.

Protocols for Forced Degradation Studies

A validated stability-indicating HPLC method is a prerequisite for these studies. The method must be able to resolve the parent compound from all significant degradation products.

3.2.1. Hydrolytic Stability

-

Rationale: The amine and pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions.[17]

-

Acidic Conditions: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of base before analysis.

-

Basic Conditions: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of acid before analysis.

3.2.2. Oxidative Stability

-

Rationale: Nitrogen-containing heterocycles can be susceptible to oxidation, potentially forming N-oxides.[18]

-

Protocol: Dissolve the compound in a 50:50 mixture of acetonitrile and water to ~1 mg/mL. Add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw aliquots at timed intervals for analysis.

3.2.3. Photostability

-

Rationale: Aromatic systems can absorb UV radiation, leading to photochemical degradation. This is a mandatory test as per ICH Q1B guidelines.[13][14][19]

-

Protocol: Expose a thin layer of the solid compound and a solution of the compound (~1 mg/mL in acetonitrile/water) to a calibrated light source. The exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[19] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

3.2.4. Thermal Stability

-

Rationale: Determines the intrinsic stability of the molecule at elevated temperatures. Aromatic amines and heterocyclic systems can undergo thermal degradation.[20][21][22][23][24]

-

Protocol: Store the solid compound in a controlled temperature oven at 80°C. Analyze samples at day 1, 3, and 7 by dissolving a known amount in a suitable solvent and quantifying by HPLC.

Anticipated Degradation Profile

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Moderately Stable | Potential for slow hydrolysis of the exocyclic amine, though the pyrimidine ring itself is generally stable to acid. |

| Basic Hydrolysis | Moderately Stable | The pyrimidine ring can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions.[17] |

| Oxidation | Potentially Liable | The ring nitrogens and the exocyclic amine are potential sites for oxidation to form N-oxides or other related impurities. |

| Photolysis | Potentially Liable | Aromatic systems are chromophores and can be susceptible to photodegradation. |

| Thermal (Solid) | Likely Stable | High thermal stability is expected for such heterocyclic compounds, often stable up to 250°C.[20] |

Analytical Methodology: A Self-Validating System

The trustworthiness of all solubility and stability data relies on a robust, validated analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[25][26]

4.1. HPLC Method Parameters (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm[25]

-

Column Temperature: 30°C

4.2. System Suitability and Validation To ensure the method is self-validating, each analytical run must be preceded by system suitability tests:

-

Peak Tailing Factor: Should be between 0.8 and 1.5.

-

Theoretical Plates: >2000 for the parent peak.

-

Resolution: >2.0 between the parent peak and the closest eluting impurity.

-

Linearity & Range: The method must be linear over the expected concentration range (e.g., 1-200 µg/mL).[25]

Conclusion and Recommendations

This guide outlines a comprehensive strategy for characterizing the solubility and stability of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

-

Solubility: The compound is predicted to have low, pH-dependent aqueous solubility, increasing in acidic conditions. It is expected to be freely soluble in polar aprotic solvents like DMSO. For drug development, formulation strategies such as salt formation or amorphous solid dispersions may be necessary to improve oral bioavailability.

-

Stability: The compound is likely to be susceptible to oxidative and photolytic degradation. This necessitates careful handling, storage in light-protected containers, and potentially the inclusion of an antioxidant in formulations. Hydrolytic and thermal stability are predicted to be higher.

The provided protocols and logical frameworks serve as a robust starting point for any researcher tasked with the physicochemical profiling of novel heterocyclic drug candidates. Adherence to these principles will generate high-quality, reliable data essential for informed decision-making in the drug development process.

References

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

N-(2,4-dichlorophenyl)-4-methylpyridin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. Retrieved January 28, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 28, 2026, from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2021). PMC. Retrieved January 28, 2026, from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 28, 2026, from [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PMC. Retrieved January 28, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). Solubility of Things. Retrieved January 28, 2026, from [Link]

-

Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed. Retrieved January 28, 2026, from [Link]

-

Pyrimidine. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Retrieved January 28, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 28, 2026, from [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Retrieved January 28, 2026, from [Link]

-

Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (1981). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved January 28, 2026, from [Link]

-

4-[(3,4-Dichlorophenyl)methyl]pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Soil fertility. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PMC. Retrieved January 28, 2026, from [Link]

-

THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). University of Kentucky. Retrieved January 28, 2026, from [Link]

-

Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 28, 2026, from [Link]

-

Recent breakthroughs in the stability testing of pharmaceutical compounds. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Retrieved January 28, 2026, from [Link]

-

Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved January 28, 2026, from [Link]

-

2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. Retrieved January 28, 2026, from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 28, 2026, from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). AJC. Retrieved January 28, 2026, from [Link]

-

Chromatography of Pyrimidine Reduction Products. (1968). Analytical Chemistry. Retrieved January 28, 2026, from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Wiley Online Library. Retrieved January 28, 2026, from [Link]

-

RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved January 28, 2026, from [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. Retrieved January 28, 2026, from [Link]

-

Pyrimidine biosynthesis. (2017). YouTube. Retrieved January 28, 2026, from [Link]

-

4-(2,4-Dichlorophenoxy)-6-propylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

6-Chloropyrimidine-2,4-diamine. (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]

-

Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. Retrieved January 28, 2026, from [Link]

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020). The Iceland Research Information System. Retrieved January 28, 2026, from [Link]

-

Adenosine triphosphate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-(2,4-Dichlorophenoxy)-6-propylpyrimidin-2-amine | C13H13Cl2N3O | CID 163410550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]

- 16. caronscientific.com [caronscientific.com]

- 17. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. q1scientific.com [q1scientific.com]

- 20. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Amine Thermal Degradation [bre.com]

- 23. nbinno.com [nbinno.com]

- 24. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Recrystallization of Aminopyrimidine Derivatives

Introduction: The Critical Role of Purity for Aminopyrimidine Scaffolds in Pharmaceutical Development

The aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its prevalence is a testament to its ability to engage in key biological interactions, particularly in the realm of kinase inhibition. Drugs such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, and Palbociclib, a frontline therapy for certain types of breast cancer, feature this critical scaffold.[3][4] The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure, which is in turn dictated by their purity and crystalline form. Therefore, the isolation of aminopyrimidine derivatives in a highly pure and physicochemically well-defined state is not merely a matter of good laboratory practice; it is a prerequisite for ensuring their safety, efficacy, and manufacturability.

Recrystallization stands as the definitive technique for the purification of these solid compounds, offering the potential to achieve exceptional levels of purity. However, the unique electronic and structural characteristics of aminopyrimidines, particularly their propensity for strong hydrogen bonding and potential for polymorphism, can present significant challenges. This application note provides a comprehensive guide to the principles and techniques for the successful recrystallization of aminopyrimidine derivatives, addressing common challenges and offering detailed protocols for researchers, scientists, and drug development professionals.

I. Foundational Principles of Recrystallization for Aminopyrimidine Derivatives

The success of any recrystallization procedure hinges on the differential solubility of the target compound in a given solvent at varying temperatures. For aminopyrimidine derivatives, the selection of an appropriate solvent system is paramount and is governed by the interplay of polarity, hydrogen bonding capacity, and the influence of substituents on the pyrimidine ring.

A. The Science of Solvent Selection

The ideal recrystallization solvent for an aminopyrimidine derivative should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the compound when heated, breaking down the crystal lattice and liberating individual molecules into the solution.

-

Low Solvating Power at Reduced Temperatures: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, promoting supersaturation and subsequent crystallization.

-

Inertness: The solvent must not react with the aminopyrimidine derivative.

-

Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.

-

Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

The presence of the amino group and nitrogen atoms within the pyrimidine ring imparts a polar character to these molecules, making them capable of acting as both hydrogen bond donors and acceptors.[5][6] This dictates a preference for polar solvents that can engage in similar interactions to facilitate dissolution.

Table 1: Common Solvents for the Recrystallization of Aminopyrimidine Derivatives

| Solvent Class | Examples | Rationale for Use with Aminopyrimidines |

| Protic Solvents | Ethanol, Methanol, Water, Isopropanol | Capable of hydrogen bonding, effectively solvating the polar functional groups of aminopyrimidines. Ethanol is a frequently used solvent for a wide range of aminopyrimidine derivatives.[7] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Can engage in dipole-dipole interactions. Often used in mixed solvent systems to modulate polarity. |

| Aprotic Nonpolar Solvents | Hexane, Heptane, Toluene | Generally poor solvents for aminopyrimidines on their own but are invaluable as anti-solvents in mixed-solvent recrystallization. |

| High-Boiling Polar Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Used for compounds with very poor solubility in common solvents. Require careful removal due to their high boiling points. |

A study on the solubility of various pyrimidine derivatives in chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate demonstrated that solubility generally increases with temperature, a fundamental requirement for successful recrystallization.[8] For 2-aminopyrimidine specifically, it is soluble in water, methanol, and ethanol due to its ability to form hydrogen bonds with these protic solvents.[9]

B. The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.[10][11][12] The recrystallization process, particularly the choice of solvent and the rate of cooling, can significantly influence which polymorphic form is obtained. For instance, the anti-malarial drug pyrimethamine, a 2,4-diaminopyrimidine derivative, is known to exhibit polymorphism, and its recrystallization from different organic solvents can lead to the formation of different crystal forms, including a toxic solvatomorph when recrystallized from methanol.[13][14][15]

Controlling polymorphism requires a thorough understanding of the thermodynamic and kinetic factors governing crystallization. Seeding with crystals of the desired polymorph is a common and effective strategy to direct the crystallization towards the intended form.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of aminopyrimidine derivatives. The choice between a single-solvent or multi-solvent system will depend on the solubility profile of the specific compound.

A. Protocol 1: Single-Solvent Recrystallization

This method is suitable for aminopyrimidine derivatives that exhibit a significant difference in solubility in a single solvent at high and low temperatures. Ethanol is often a good starting point for many aminopyrimidine derivatives.[7]

Materials:

-

Crude aminopyrimidine derivative

-

High-purity recrystallization solvent (e.g., ethanol)

-

Erlenmeyer flask(s)

-

Heating source (e.g., hot plate with stirring)

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Place the crude aminopyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with gentle stirring. Continue to add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

B. Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is employed when a suitable single solvent cannot be identified. It involves dissolving the aminopyrimidine derivative in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is insoluble, to induce crystallization. A common example for palbociclib, a complex aminopyrimidine derivative, involves a mixture of n-butanol and anisole.[16]

Materials:

-

Crude aminopyrimidine derivative

-

"Good" solvent (e.g., methanol, ethanol)

-

"Poor" solvent (anti-solvent) (e.g., water, hexane)

-

Erlenmeyer flask(s)

-

Heating source (e.g., hot plate with stirring)

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude aminopyrimidine derivative in the minimum amount of the "good" solvent at its boiling point.

-

Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.

-

Re-dissolution and Cooling: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent mixture from the crystallization for washing the crystals.

III. Troubleshooting Common Recrystallization Challenges

Table 2: Troubleshooting Guide for Aminopyrimidine Recrystallization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is too concentrated. / Cooling is too rapid. | Add more solvent to the hot solution. / Reheat the oil and add a small amount of a solvent in which the oil is immiscible but the desired compound has some solubility. / Use a lower boiling point solvent. / Ensure slow cooling. / Seeding the solution can sometimes prevent oiling out.[17][18] |

| No Crystals Form | The solution is not sufficiently supersaturated. / The compound is too soluble in the chosen solvent even at low temperatures. | Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound. / Evaporate some of the solvent to increase the concentration. / If using a mixed-solvent system, add more anti-solvent. / Try a different solvent or solvent system. |

| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. / Ensure the solution is thoroughly cooled before filtration. / Ensure the filtration apparatus is pre-heated during hot filtration. |

| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the desired product). / A second recrystallization may be necessary. |

IV. Visualization of Recrystallization Workflows

Diagram 1: Decision-Making Flowchart for Solvent Selection

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for the recrystallization of aminopyrimidine derivatives.

Diagram 2: General Recrystallization Workflow

Caption: A generalized workflow for the recrystallization of aminopyrimidine derivatives, from dissolution to the final drying of the purified product.

V. Conclusion

The recrystallization of aminopyrimidine derivatives is a critical and often nuanced step in the synthesis and manufacturing of numerous important pharmaceutical compounds. A systematic approach to solvent selection, coupled with a thorough understanding of the principles of crystallization and potential challenges such as polymorphism and oiling out, is essential for achieving high purity and the desired solid-state form. The protocols and troubleshooting guide provided in this application note serve as a practical resource for scientists working with this important class of molecules, enabling the consistent and efficient production of high-quality materials for research and development.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2006048890A1 - Imatinib mesylate crystal form and process for preparation thereof - Google Patents [patents.google.com]

- 4. WO2017076288A1 - Preparation methods for palbociclib free base crystal form a and crystal form b - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [researchrepository.universityofgalway.ie]

- 13. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mt.com [mt.com]

- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

Application Notes and Protocols for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and its derivatives in cancer cell line research. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] This guide details the scientific rationale, potential mechanisms of action, and robust, field-proven protocols for evaluating the cytotoxic and apoptotic effects of this compound class on cancer cells. We will cover essential techniques, including cell viability assays and Western blot analysis, providing step-by-step instructions, data interpretation insights, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Prominence of Pyrimidine Scaffolds in Oncology

The 2,4-diaminopyrimidine core, of which 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is a foundational structure, is of significant interest in oncology drug discovery.[2][3] These heterocyclic compounds are structural mimics of the adenine ring of ATP, enabling them to competitively bind to the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern cancer therapy.[5]

Derivatives based on the 4-(phenyl)pyrimidin-2-amine scaffold have been shown to inhibit a range of oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK), Histone Deacetylases (HDACs), and Abl kinase.[6][7] These inhibitory actions can lead to potent anti-proliferative activity, cell cycle arrest, and the induction of apoptosis in cancer cell lines.[6][8] This guide uses 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a representative molecule to establish a framework for investigating the anticancer potential of this chemical class.

Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis

The primary mechanism by which 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and its analogs are believed to exert their anticancer effects is through the competitive inhibition of ATP-binding sites on protein kinases.[1] This action blocks downstream signaling pathways essential for cancer cell survival and proliferation. For instance, inhibition of survival kinases like ALK or Akt can disrupt signals that prevent programmed cell death.[6][9]

This disruption ultimately leads to the activation of the intrinsic or extrinsic apoptotic pathways. Key events in apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Executioner caspases, such as Caspase-3 and Caspase-7, then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the systematic dismantling of the cell.[11]

Caption: Postulated signaling pathway of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.

Experimental Protocols: A Validating Workflow

The following protocols provide a robust workflow for assessing the anticancer activity of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. This workflow is designed to first quantify the cytotoxic effect and then elucidate the underlying apoptotic mechanism.

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Experimental Use of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in Animal Models: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Substituted pyrimidines represent a versatile scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases.[1] This document provides a detailed guide for the preclinical evaluation of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a novel investigational compound. Based on the common therapeutic targets of related aminopyrimidine structures, this compound is hypothesized to function as an inhibitor of the Janus kinase (JAK) family of enzymes.

The JAK-STAT signaling pathway is a critical mediator of immune responses.[2] Cytokines, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the expression of genes involved in inflammation and immunity.[3] In autoimmune diseases like rheumatoid arthritis (RA), this pathway is often dysregulated, leading to chronic inflammation and tissue damage.[2][4] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents for RA and other immune-mediated conditions.[4]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the in vivo assessment of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, focusing on a well-established animal model of rheumatoid arthritis. The protocols herein describe efficacy testing, pharmacokinetic profiling, and initial toxicological evaluation, forming a foundational package for preclinical development. All procedures involving animals must be conducted in compliance with institutional and national guidelines for animal welfare.[5][6]

Preclinical Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) model in mice is the most widely used and accepted model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutics.[7] The model shares many immunological and pathological characteristics with human RA.[8]

Rationale for Model Selection

The CIA model is selected due to its predictive validity for the efficacy of anti-rheumatic drugs. The underlying pathology involves T-cell and B-cell activation, pro-inflammatory cytokine production, and subsequent joint inflammation and destruction, all of which are hallmarks of human RA and are known to be modulated by the JAK-STAT pathway.[9]

Experimental Workflow for CIA Efficacy Study

Caption: Hypothesized mechanism of action via JAK-STAT pathway inhibition.

Detailed Protocol: Ex Vivo p-STAT3 Analysis

Procedure:

-

Dose healthy or CIA mice with 4-(2,4-Dichlorophenyl)pyrimidin-2-amine at various doses.

-

At a time point corresponding to expected peak plasma concentration (Tmax from PK study), collect spleens or whole blood.

-

For whole blood, stimulate with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Immediately lyse cells or tissues with phosphatase and protease inhibitor-containing buffers.

-

Prepare protein lysates and determine protein concentration.

-

Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blotting or a validated ELISA/multiplex immunoassay.

-

The ratio of p-STAT3 to total STAT3 is used to determine the extent of target inhibition.

Preliminary Toxicology Assessment

Initial safety evaluation is critical. An acute or sub-chronic toxicity study can provide information on the maximum tolerated dose (MTD) and potential target organs of toxicity. [10]

Detailed Protocol: 14-Day Repeated Dose Toxicity Study

Materials:

-

Male and female Sprague-Dawley rats or CD-1 mice (one species is sufficient for initial studies). [11]* 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

-

Vehicle control

Procedure:

-

Dose-Range Finding: Conduct a preliminary single-dose study to establish a dose range for the repeated-dose study.

-

Study Design:

-

In-life Monitoring:

-

Observe animals daily for clinical signs of toxicity (changes in behavior, appearance, etc.). [13] * Record body weights at least twice weekly.

-

Monitor food and water consumption. [13]4. Terminal Procedures:

-

At the end of the 14-day period, euthanize animals.

-

Collect blood for hematology and clinical chemistry analysis. [10] * Perform a full necropsy, record organ weights (liver, kidneys, spleen, heart, etc.).

-

Preserve major organs and any gross lesions in 10% neutral buffered formalin for potential histopathological examination.

-

| Standard Toxicology Monitoring Parameters | |

| Category | Parameters |

| In-life Observations | Clinical signs, body weight, food/water consumption |

| Clinical Pathology | Hematology: WBC, RBC, HGB, HCT, Platelets, etc. Clinical Chemistry: ALT, AST, ALP, BUN, Creatinine, Glucose, Total Protein, Albumin, etc. |

| Anatomical Pathology | Necropsy findings, organ weights, histopathology of key organs |

Conclusion

This document outlines a structured, multi-faceted approach to the initial in vivo characterization of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a putative JAK inhibitor. By systematically evaluating its efficacy in a disease-relevant model, defining its pharmacokinetic profile, and assessing its preliminary safety, researchers can build a robust data package to support further development. The causality behind each protocol is grounded in established drug discovery principles, ensuring that the generated data is both reliable and translatable.

References

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

- Wilson, A. A., Garcia, A., Parkes, J., & Houle, S. (2010). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Current pharmaceutical design, 16(29), 3212–3232.

- Malemud, C. J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic advances in musculoskeletal disease, 10(5-6), 117–127.

- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). Network pharmacology of JAK inhibitors.

- Gu, H., Deng, F., & Wang, H. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(11), e1490.

-

Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

-

The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

- Jandova, V., & Slana, M. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633.

- Keystone, E. C., & Iv, J. C. P. (2004). The Jak-STAT Pathway in Rheumatoid Arthritis.

- Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1935–2018.

- McInnes, I. B., & Schett, G. (2021). Modeled 24-h pharmacodynamic coverage of JAK1 and JAK2 inhibition by jakinibs at clinical doses.

-

American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

-

AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

- TALEB, M., & Ahmad, S. (2016). Ethical considerations regarding animal experimentation.

- International Journal of Health Sciences and Research. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. International Journal of Health Sciences and Research, 13(8), 1-10.

- O'Sullivan, D., & Henry, M. (2013). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. Biochimica et biophysica acta, 1835(1), 119–130.

- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

PRISYS Biotech. (2024). Nonclinical Drug Development Guide: Acute, Subacute, Subchronic, And Chronic General Toxicology Studies. Retrieved from [Link]

-

Canadian Council on Animal Care. (n.d.). Ethics in Animal Experimentation. Retrieved from [Link]

- Benucci, M., Damiani, A., & Infantino, M. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Autoimmunity reviews, 18(5), 505–513.

- Li, W., & Li, W. (2020). JAK/STAT pathway in pathology of rheumatoid arthritis (Review). International journal of molecular medicine, 46(5), 1733–1743.

-

Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]

- Corina, D., et al. (2023). Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis.

-

National Health and Medical Research Council. (n.d.). Animal ethics. Retrieved from [Link]

-

ExchangeCME. (2019, December 19). JAK/STAT Signaling Transduction Pathways [Video]. YouTube. [Link]

-

Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity. Retrieved from [Link]

- Frontiers Media. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11.

- Turkish Journal of Immunology. (2016). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 4(2), 53-59.

-

ResearchGate. (2018). As mice is used in Acute and sub Chronic Toxicity test. So Why do we use Wistar rat instead of Mice to conduct Chronic toxicology test of drug? Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jrheum.org [jrheum.org]

- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forskningsetikk.no [forskningsetikk.no]

- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]

- 10. Toxicology Services - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. prisysbiotech.com [prisysbiotech.com]

- 13. ojs.ikm.mk [ojs.ikm.mk]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Achieving high, reproducible yields is therefore critical for accelerating research and development timelines.

This document moves beyond a simple protocol, offering a comprehensive resource structured around the practical challenges encountered in the laboratory. We will delve into the mechanistic reasoning behind procedural choices, provide robust troubleshooting frameworks for common issues, and ground our recommendations in authoritative scientific literature.

Part 1: Recommended Synthetic Approach & Baseline Protocol

The most reliable and versatile method for synthesizing 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an sp²-hybridized carbon on the pyrimidine ring and the dichlorophenyl group.[3] The key starting materials are commercially available: 2-amino-4-chloropyrimidine and (2,4-dichlorophenyl)boronic acid.

Core Reaction:

Detailed Experimental Protocol

This protocol provides a well-tested starting point for optimization.

-

Reagent Preparation:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-amino-4-chloropyrimidine (1.0 eq, e.g., 1.29 g, 10 mmol).

-

Add (2,4-dichlorophenyl)boronic acid (1.2 eq, e.g., 2.29 g, 12 mmol).

-

Add your chosen palladium catalyst and ligand (see table below for recommendations). For a baseline, use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).

-

Add a base, such as Cesium Carbonate (Cs₂CO₃) (2.0 eq, e.g., 6.52 g, 20 mmol).[4]

-

-

Solvent & Degassing:

-

Add a solvent mixture, typically 1,4-Dioxane and Water (4:1 ratio, 50 mL).

-

Crucial Step: Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, killing the reaction.

-

-

Reaction Execution:

-

Heat the mixture to 90-100 °C with vigorous stirring.

-